molecular formula C17H17N5O B2800904 3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide CAS No. 2034488-39-4

3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide

Cat. No.: B2800904
CAS No.: 2034488-39-4
M. Wt: 307.357
InChI Key: JJKRLXKJNZZTDT-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide is a complex organic compound that belongs to the class of pyrazole derivatives

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide are largely unexplored. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . These activities suggest that this compound may interact with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

Given the broad range of activities exhibited by pyrazole derivatives, it is plausible that this compound could influence cell function in various ways This could include impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the tetrahydropyrazolo[1,5-a]pyridine moiety. The final step involves the coupling of these two intermediates with benzamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine

Uniqueness

3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the pyrazole and tetrahydropyrazolo[1,5-a]pyridine moieties makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-pyrazol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(20-14-6-10-22-16(12-14)5-8-19-22)13-3-1-4-15(11-13)21-9-2-7-18-21/h1-5,7-9,11,14H,6,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKRLXKJNZZTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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